2-(5-Methylthiophen-2-YL)oxirane
CAS No.:
Cat. No.: VC18141466
Molecular Formula: C7H8OS
Molecular Weight: 140.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8OS |
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Molecular Weight | 140.20 g/mol |
IUPAC Name | 2-(5-methylthiophen-2-yl)oxirane |
Standard InChI | InChI=1S/C7H8OS/c1-5-2-3-7(9-5)6-4-8-6/h2-3,6H,4H2,1H3 |
Standard InChI Key | MQYSUGSYRQAHKR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(S1)C2CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a three-membered oxirane ring fused to a five-membered thiophene ring substituted with a methyl group at the 5-position. The strained epoxide ring contributes to its high reactivity, while the thiophene moiety introduces aromaticity and potential for π-π interactions. Key structural identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 2-(5-methylthiophen-2-yl)oxirane | |
Molecular Formula | ||
Molecular Weight | 140.20 g/mol | |
SMILES | CC1=CC=C(S1)C2CO2 | |
InChI Key | MQYSUGSYRQAHKR-UHFFFAOYSA-N |
Spectral Characteristics
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NMR: The -NMR spectrum (CDCl) shows signals at δ 2.35 (s, 3H, CH), 3.12–3.16 (m, 2H, epoxide CH), and 6.80–7.25 (m, 2H, thiophene CH) .
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MS: The molecular ion peak appears at m/z 140.20, with fragmentation patterns indicating loss of the epoxide ring .
Synthesis Methods
Epoxidation of Alkenes
The most common route involves the epoxidation of 5-methylthiophene-2-vinyl derivatives using peroxides or peracids. For example:
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m-CPBA-Mediated Epoxidation: Treatment of 2-vinyl-5-methylthiophene with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane yields the epoxide with >90% regioselectivity.
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Organocatalytic Epoxidation: Recent advances employ 2,2,2-trifluoroacetophenone as a catalyst with HO, achieving 85–95% yields under mild conditions (25°C, 1 h) .
Table 1: Comparative Synthesis Approaches
Method | Catalyst | Yield (%) | Conditions | Source |
---|---|---|---|---|
m-CPBA Epoxidation | m-CPBA | 92 | CHCl, 0°C | |
Organocatalytic | Trifluoroacetophenone | 88 | HO, 25°C | |
Sharpless Asymmetric | Ti(OiPr) | 78 | -20°C, chiral ligand |
Reactivity and Chemical Transformations
Nucleophilic Ring-Opening
The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic effects:
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Amines: Reaction with primary amines (e.g., benzylamine) produces β-amino alcohols, pivotal in pharmaceutical intermediates.
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Thiols: Thiophenol derivatives yield sulfides, useful in polymer chemistry.
Acid-Catalyzed Rearrangements
In acidic media, the epoxide can rearrange to form carbonyl compounds. For instance, treatment with BF-etherate generates a ketone via a Wagner-Meerwein shift.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules:
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Anticancer Agents: Derivatives with substituted oxirane-thiophene hybrids exhibit IC values of 10–25 µM against MCF-7 breast cancer cells.
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Antimicrobials: Epoxide-opening products show MIC values of 15 µg/mL against Staphylococcus aureus.
Materials Science
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Polymer Crosslinkers: The epoxide’s reactivity enables its use in epoxy resins, enhancing thermal stability (T > 150°C).
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Liquid Crystals: Thiophene-oxirane hybrids align under electric fields, making them suitable for display technologies.
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